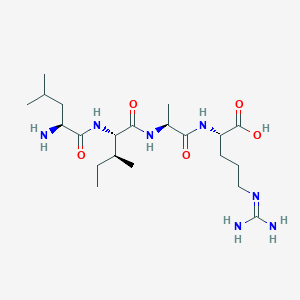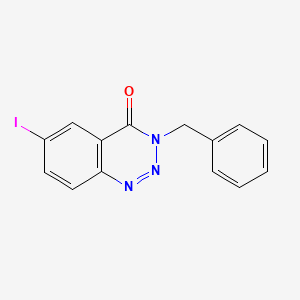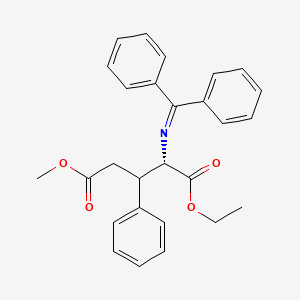![molecular formula C17H25N3O4 B15169569 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane CAS No. 885275-71-8](/img/structure/B15169569.png)
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane is a chemical compound known for its unique structure and potential applications in various fields. The compound features a diazepane ring substituted with a carboxy-pyridinyl-methyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure imparts specific chemical properties that make it valuable in synthetic chemistry and potential pharmaceutical applications .
Méthodes De Préparation
The synthesis of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through cyclization reactions.
Introduction of the Carboxy-Pyridinyl-Methyl Group: This step involves the functionalization of the diazepane ring with a carboxy-pyridinyl-methyl group using appropriate reagents and conditions.
Protection with Boc Group: The final step includes the protection of the nitrogen atom in the diazepane ring with a Boc group to enhance stability and facilitate further reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane can be compared with similar compounds such as:
1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane: Similar structure but with a different position of the carboxy-pyridinyl group.
1-Boc-4-(carboxy-pyridin-2-YL-methyl)-[1,4]diazepane: Another positional isomer with distinct chemical properties.
1-Boc-4-(carboxy-phenyl-methyl)-[1,4]diazepane: A compound with a phenyl group instead of a pyridinyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propriétés
Numéro CAS |
885275-71-8 |
|---|---|
Formule moléculaire |
C17H25N3O4 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)20-10-4-9-19(11-12-20)14(15(21)22)13-5-7-18-8-6-13/h5-8,14H,4,9-12H2,1-3H3,(H,21,22) |
Clé InChI |
KXQHHNRJYINOQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
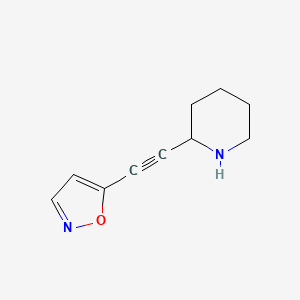
![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
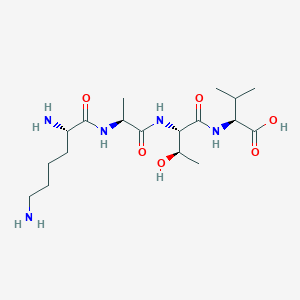
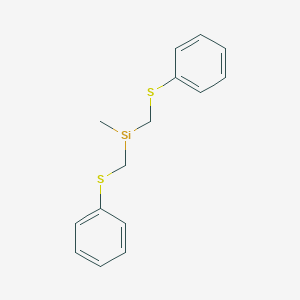


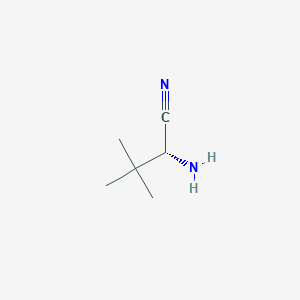
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
